6-(Dimethoxymethyl)nicotinaldehyde
Description
6-(Dimethoxymethyl)nicotinaldehyde is a substituted nicotinaldehyde derivative featuring a dimethoxymethyl group (-CH(OCH₃)₂) at the 6-position of the pyridine ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis . Its dimethoxymethyl substituent enhances steric bulk and electron-donating properties, which can influence reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
6-(dimethoxymethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9(13-2)8-4-3-7(6-11)5-10-8/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGVXCUKGWMGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=C(C=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethoxymethyl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the dimethoxymethyl group. The process can be summarized as follows:
Starting Material: Nicotinaldehyde
Reagent: Methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Reaction Conditions: Reflux
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethoxymethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 6-(Dimethoxymethyl)nicotinic acid
Reduction: 6-(Dimethoxymethyl)nicotinyl alcohol
Substitution: Various substituted nicotinaldehyde derivatives
Scientific Research Applications
6-(Dimethoxymethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Dimethoxymethyl)nicotinaldehyde involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural and Electronic Features
The table below summarizes key structural analogs and their substituent effects:
Key Observations:
- Steric Effects : Bulky substituents like dimethoxymethyl or ethynyl-TMS (FPyII) can hinder reactions requiring planar transition states but may improve stability in storage or under harsh conditions .
Industrial and Natural Occurrence
- Pharmaceutical Intermediates : Derivatives like 6-(difluoroMethoxy)nicotinaldehyde (purity ≥99%) are marketed as high-value intermediates, highlighting the demand for tailored substituents in drug development .
Biological Activity
6-(Dimethoxymethyl)nicotinaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the various biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is a derivative of nicotinaldehyde, characterized by the presence of two methoxy groups and a dimethoxymethyl substituent. The molecular formula is , and it has a molecular weight of approximately 233.24 g/mol.
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas.
Antitumor Activity
Research indicates that derivatives of nicotinaldehyde exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For example, a study reported IC50 values ranging from 3.36 to 21.35 μM against different tumor cell lines, suggesting potent antiproliferative activity .
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| H460 (Lung Cancer) | 3.36 |
| MCF-7 (Breast Cancer) | 15.00 |
| DU145 (Prostate Cancer) | 21.35 |
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis. It is believed to modulate pathways related to oxidative stress and inflammation, contributing to its anticancer properties .
Case Studies
Several studies have explored the biological implications of derivatives related to this compound:
- Study on Anticancer Activity : A recent investigation into the cytotoxicity of various nicotinaldehyde derivatives revealed that compounds with similar structures showed significant activity against human cancer cell lines, indicating that structural modifications can enhance biological efficacy .
- Toxicity Assessment : In toxicity studies conducted on normal cell lines (e.g., 3T3 mouse fibroblasts), some derivatives exhibited lower toxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting a favorable safety profile for further development .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of nicotinaldehyde with dimethoxymethyl groups under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
